Cas no 313538-00-0 (N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide structure](https://ja.kuujia.com/scimg/cas/313538-00-0x500.png)
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide 化学的及び物理的性質
名前と識別子
-
- Benzamide, N-[4-(4-methylphenyl)-2-thiazolyl]-4-(1-piperidinylsulfonyl)-
- Z27854620
- AB00666678-01
- 4-(piperidin-1-ylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide
- 313538-00-0
- N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide
- Oprea1_358017
- AKOS001013379
- F0011-0348
- N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide
-
- インチ: 1S/C22H23N3O3S2/c1-16-5-7-17(8-6-16)20-15-29-22(23-20)24-21(26)18-9-11-19(12-10-18)30(27,28)25-13-3-2-4-14-25/h5-12,15H,2-4,13-14H2,1H3,(H,23,24,26)
- InChIKey: QQUUHEBBQMOFIE-UHFFFAOYSA-N
- ほほえんだ: C(NC1=NC(C2=CC=C(C)C=C2)=CS1)(=O)C1=CC=C(S(N2CCCCC2)(=O)=O)C=C1
計算された属性
- せいみつぶんしりょう: 441.11808395g/mol
- どういたいしつりょう: 441.11808395g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 30
- 回転可能化学結合数: 5
- 複雑さ: 674
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 116Ų
じっけんとくせい
- 密度みつど: 1.346±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 6.59±0.50(Predicted)
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0011-0348-25mg |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide |
313538-00-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0011-0348-50mg |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide |
313538-00-0 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0011-0348-20mg |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide |
313538-00-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0011-0348-5mg |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide |
313538-00-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0011-0348-75mg |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide |
313538-00-0 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0011-0348-3mg |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide |
313538-00-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0011-0348-40mg |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide |
313538-00-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0011-0348-20μmol |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide |
313538-00-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0011-0348-2mg |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide |
313538-00-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0011-0348-4mg |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide |
313538-00-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide 関連文献
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
-
Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
-
Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamideに関する追加情報
Research Update on N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide (CAS: 313538-00-0)
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide (CAS: 313538-00-0) is a small-molecule compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique thiazole and piperidine sulfonamide moieties, has shown promising potential in various therapeutic applications, particularly in oncology and inflammation-related disorders. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and efficacy in preclinical models.
One of the key areas of research for this compound has been its role as a selective inhibitor of specific protein kinases involved in cell proliferation and survival pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide exhibits potent inhibitory activity against a subset of tyrosine kinases, with IC50 values in the low nanomolar range. The study further highlighted its ability to induce apoptosis in cancer cell lines, suggesting its potential as a targeted therapy for certain malignancies.
In addition to its anticancer properties, recent investigations have explored the compound's anti-inflammatory effects. A preprint article from BioRxiv (2024) reported that this molecule can modulate the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines in macrophage models. This dual functionality—targeting both proliferative and inflammatory pathways—positions it as a versatile candidate for drug development in complex diseases such as rheumatoid arthritis and certain cancers.
Pharmacokinetic studies have also been a focal point of recent research. A team at the University of Cambridge published findings in Drug Metabolism and Disposition (2023) detailing the compound's favorable absorption and distribution profiles in rodent models. Notably, the study reported a half-life of approximately 8 hours and good oral bioavailability, which are encouraging indicators for its potential as an orally administered therapeutic agent. However, the researchers also noted the need for further optimization to address moderate hepatic clearance observed in their experiments.
Synthetic approaches to N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide have been refined in recent years, as documented in a 2024 Organic Process Research & Development publication. The new synthetic route improves overall yield from 42% to 68% while reducing the number of purification steps, making large-scale production more feasible for clinical development. This advancement is particularly significant given the compound's increasing prominence in translational research pipelines.
Looking ahead, several pharmaceutical companies have included derivatives of this compound in their preclinical portfolios, with one major player announcing plans to initiate Phase I clinical trials in 2025 for an oncology indication. The evolving understanding of its molecular targets and mechanisms, combined with improved synthetic accessibility, suggests that N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide and its analogs will remain an active area of research in chemical biology and drug discovery for the foreseeable future.
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